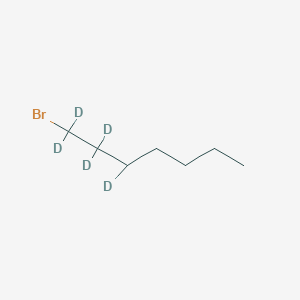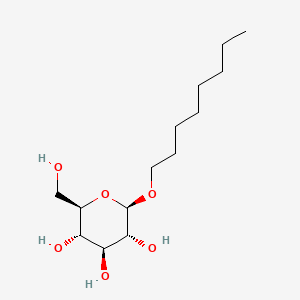
(S)-8-amino-7-oxononanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-8-amino-7-oxononanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is an amino acid derivative, characterized by the presence of an amino group, a keto group, and a nonanoic acid backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-amino-7-oxononanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a keto acid.
Amino Group Introduction: The amino group is introduced through reductive amination or other suitable methods.
Keto Group Formation: The keto group is introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-8-amino-7-oxononanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl groups, resulting in amino alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amino alcohols.
Substitution Products: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(S)-8-amino-7-oxononanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-8-amino-7-oxononanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases.
Pathways: Participates in the synthesis and degradation of amino acids, influencing metabolic processes and energy production.
Vergleich Mit ähnlichen Verbindungen
®-8-amino-7-oxononanoic acid hydrochloride: The enantiomer of (S)-8-amino-7-oxononanoic acid hydrochloride, with different stereochemistry.
8-amino-7-oxooctanoic acid hydrochloride: A shorter-chain analog with similar functional groups.
8-amino-7-oxodecanoic acid hydrochloride: A longer-chain analog with similar functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and chain length, which influence its reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other salts.
Eigenschaften
CAS-Nummer |
177408-66-1 |
|---|---|
Molekularformel |
C9H18ClNO3 |
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
(8R)-8-amino-7-oxononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;/h7H,2-6,10H2,1H3,(H,12,13);1H/t7-;/m1./s1 |
InChI-Schlüssel |
ZGPOLJARQCHVLY-OGFXRTJISA-N |
SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
Isomerische SMILES |
C[C@H](C(=O)CCCCCC(=O)O)N.Cl |
Kanonische SMILES |
CC(C(=O)CCCCCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)


![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![7-Bromo-1h-pyrrolo[2,3-c]pyridin-4-ol](/img/structure/B1149387.png)



